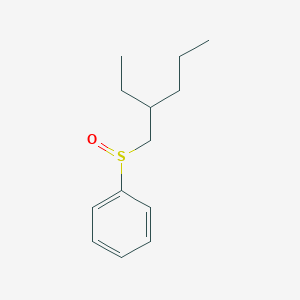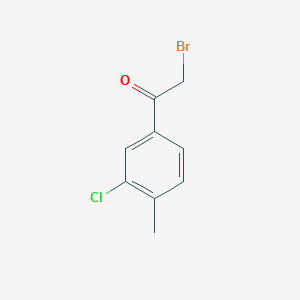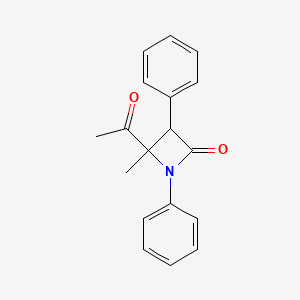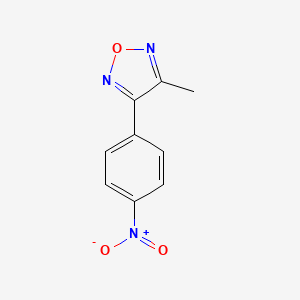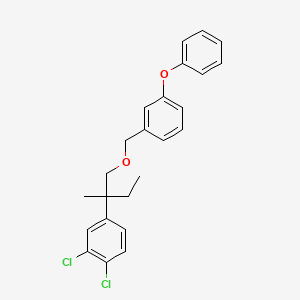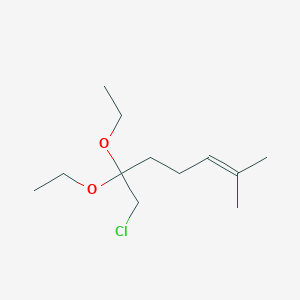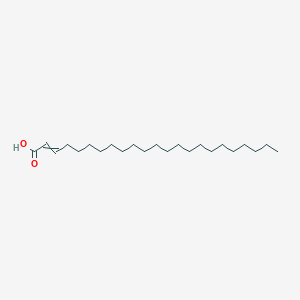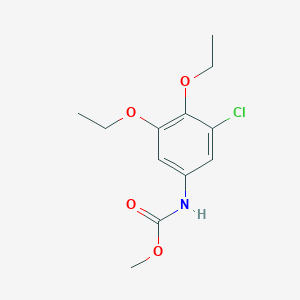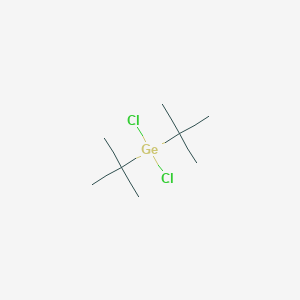
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester is a complex organic compound with a molecular formula of C25H22ClNO3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzene ring, an acetic acid moiety, and an oxazole ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with methoxyamine to form an oxime, followed by cyclization to produce the oxazole ring. This intermediate is then reacted with benzeneacetic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
化学反応の分析
Types of Reactions
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxazole ring to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester has numerous scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate enzymes, receptors, or other biomolecules, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar structure, known for its use in pest control.
Esfenvalerate: The (S)-enantiomer of fenvalerate, also used as an insecticide with enhanced biological activity.
Uniqueness
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
80589-83-9 |
|---|---|
分子式 |
C19H16ClNO4 |
分子量 |
357.8 g/mol |
IUPAC名 |
methyl 2-[4-[4-(4-chlorophenyl)-5-methoxy-1,3-oxazol-2-yl]phenyl]acetate |
InChI |
InChI=1S/C19H16ClNO4/c1-23-16(22)11-12-3-5-14(6-4-12)18-21-17(19(24-2)25-18)13-7-9-15(20)10-8-13/h3-10H,11H2,1-2H3 |
InChIキー |
KWZIMDSLCKWYJU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(O1)C2=CC=C(C=C2)CC(=O)OC)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


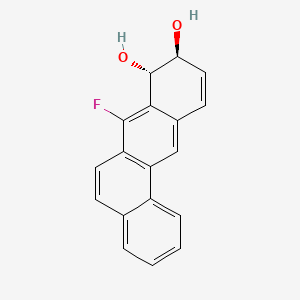
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)

![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
